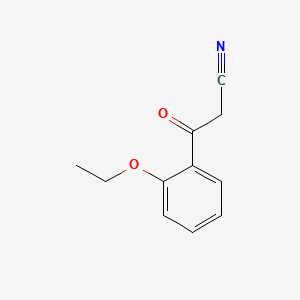

3-(2-Ethoxyphenyl)-3-oxopropanenitrile

Description

Significance and Research Context of β-Ketonitriles

β-Ketonitriles are highly valued intermediates in organic synthesis due to their dual functionality. The presence of an acidic α-hydrogen, flanked by two electron-withdrawing groups (carbonyl and cyano), makes them readily amenable to a variety of chemical transformations. This inherent reactivity allows for their participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Historically, the synthesis of β-ketonitriles has been a subject of extensive research, with methods such as the Claisen condensation of esters with acetonitrile (B52724) being a classical and widely employed approach. researchgate.net This reaction involves the base-mediated condensation of an ester with the α-carbon of acetonitrile, yielding the corresponding β-ketonitrile. The use of stronger bases like sodium amide or sodium hydride often leads to improved yields. researchgate.net

The significance of β-ketonitriles is underscored by their utility as precursors to a vast number of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. For instance, these compounds are pivotal in the Gewald reaction, a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes, a class of compounds with known biological activities. researchgate.netuni.lucas.org Furthermore, reactions of β-ketonitriles with reagents like hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, another important heterocyclic core in medicinal chemistry. nih.gov

Scope of Academic Inquiry into 3-(2-Ethoxyphenyl)-3-oxopropanenitrile and Related Analogues

While the broader class of β-ketonitriles has been extensively studied, academic inquiry into specific analogues, such as This compound , remains more specialized. Due to a scarcity of dedicated research on this particular compound, much of the understanding of its chemical behavior is inferred from studies on its close structural relatives, particularly its methoxy (B1213986) and other positional isomers.

The synthesis of This compound would likely follow established protocols for β-ketonitrile formation, such as the Claisen condensation of ethyl 2-ethoxybenzoate with acetonitrile in the presence of a suitable base.

Research into analogous compounds provides valuable insights into the potential reactivity and properties of the title compound. For example, studies on 3-(aryl)-3-oxopropanenitriles have demonstrated their utility in the synthesis of a variety of heterocyclic systems. researchgate.net The specific placement of the ethoxy group at the ortho position on the phenyl ring in This compound is expected to influence its reactivity due to steric and electronic effects, potentially leading to unique outcomes in cyclization and condensation reactions.

The investigation of related compounds, such as those with different substitution patterns on the aromatic ring, has been more extensive. These studies offer a comparative framework for predicting the chemical and physical properties of This compound .

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₁NO₂ | 189.21 | 89-44-1 |

| 3-(2-Methoxyphenyl)-3-oxopropanenitrile | C₁₀H₉NO₂ | 175.18 | 35276-83-6 mdpi.com |

| 3-(3-Methoxyphenyl)-3-oxopropanenitrile (B1361121) | C₁₀H₉NO₂ | 175.19 | 21667-60-7 mdpi.com |

| 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | C₁₁H₁₁NO₂ | 189.21 | 54605-62-8 sapub.org |

| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | 2234-77-7 |

| 3-(2,4-Dimethylphenyl)-3-oxopropanenitrile | C₁₁H₁₁NO | 173.21 | 53882-91-0 chemeo.com |

| 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | C₁₁H₁₁NO | 173.21 | 53882-93-2 |

This table presents a selection of related 3-oxopropanenitrile (B1221605) analogues for comparative purposes.

Further academic exploration is warranted to fully elucidate the specific chemical profile and synthetic utility of This compound . Such studies would contribute to a more comprehensive understanding of the structure-reactivity relationships within this important class of organic compounds and could unveil novel applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCAGPQIOKKIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640766 | |

| Record name | 3-(2-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-44-1 | |

| Record name | 3-(2-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Ethoxyphenyl 3 Oxopropanenitrile and Structural Congeners

Established Synthetic Routes to 3-Oxopropanenitriles

The synthesis of 3-oxopropanenitriles, also known as β-ketonitriles, is a cornerstone of organic chemistry, with several well-documented approaches. These methods are broadly categorized into cyanoacetylation and condensation reactions.

Cyanoacetylation Reactions for β-Ketonitrile Formation

Cyanoacetylation is a direct method for introducing a cyanoacetyl group. Electrophilic cyanoacetylation is particularly effective for heterocyclic and aromatic compounds. This often involves the in-situ generation of a mixed anhydride (B1165640) from cyanoacetic acid and another anhydride like acetic or trifluoroacetic anhydride. researchgate.net The presence of a Lewis acid catalyst, such as magnesium perchlorate, can enhance the reaction's efficiency. researchgate.net

Another approach involves the acylation of active nitriles. For example, acetonitrile (B52724) can be deprotonated by a strong base to form a nitrile anion, which then reacts with an acylating agent. nih.gov

Table 1: Examples of Cyanoacetylation Reactions for β-Ketonitrile Synthesis

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Heterocyclic/Aromatic Compounds, Cyanoacetic Acid | Acetic Anhydride or Trifluoroacetic Anhydride, Mg(ClO4)2·2H2O | Heterocyclic 3-oxopropanenitriles | Varies | researchgate.net |

| N-methyl-benzimidazole, Cyanoacetic Acid | Acetic Anhydride | 2-(1,3-diacetyl-2,3-dihydro-1H-benzo[d]-imidazol-2-yl)acetonitrile | Not specified | researchgate.net |

Condensation Reactions in 3-Oxopropanenitrile (B1221605) Synthesis

Condensation reactions are a fundamental strategy for constructing the β-ketonitrile framework. A prevalent method is the acylation of an active nitrile, such as acetonitrile, with an ester or lactone. This reaction is typically facilitated by a strong base like potassium tert-butoxide in an ethereal solvent. For instance, various β-ketonitriles have been synthesized with yields between 68% and 76% using this method.

Another condensation strategy involves the reaction of an α-haloketone with a cyanide salt, such as sodium or potassium cyanide. This reaction can be carried out in a biphasic solvent system with a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, often achieving yields of 70% to 80%. The direct condensation of a carbonyl compound with acetonitrile in the presence of a base like potassium hydroxide (B78521) is also a known method for producing α,β-unsaturated nitriles. orgsyn.org

A process for producing β-ketonitrile compounds involves reacting an aliphatic carboxylic acid ester with acetonitrile in the presence of a metal alkoxide to form a metal salt of the β-ketonitrile. google.com This salt is then neutralized to yield the final product. google.com

Table 2: Examples of Condensation Reactions for 3-Oxopropanenitrile Synthesis

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile, Esters/Lactones | Potassium tert-butoxide | β-Ketonitriles | 68-76% | |

| ω-Bromoacetophenone, Sodium/Potassium Cyanide | Tetrabutylammonium Bromide (Phase-transfer catalyst) | 3-Oxopropanenitriles | 70-80% | |

| Aliphatic Carboxylic Acid Ester, Acetonitrile | Metal Alkoxide | β-Ketonitrile Compound | Not specified | google.com |

| Ethyl Cinnamate, Acetonitrile | Not specified | Cinnamoylacetonitrile | ~64% |

Strategies for Aryl-Substituted 3-Oxopropanenitrile Precursors

The synthesis of specific aryl-substituted 3-oxopropanenitriles, which are precursors or analogs of 3-(2-ethoxyphenyl)-3-oxopropanenitrile, employs tailored strategies.

Synthesis of 3-(2-Methoxyphenyl)-3-oxopropanenitrile Analogues

The synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile can be achieved through the reaction of 2-methoxybenzoyl chloride with acetonitrile. Another common route is the reaction of methyl 2-methoxybenzoate (B1232891) with acetonitrile in the presence of a strong base. A procedure using 3-methoxy-N-phenyl-N-tosylbenzamide has been reported to produce 3-(3-methoxyphenyl)-3-oxopropanenitrile (B1361121) in a 99% yield. rsc.org

Table 3: Synthesis of 3-(2-Methoxyphenyl)-3-oxopropanenitrile Analogues

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methoxy-N-phenyl-N-tosylbenzamide, Acetonitrile | Not specified | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | 99% | rsc.org |

Preparation of 3-(2-Aminophenyl)-3-oxopropanenitrile (B25521) Derivatives

The synthesis of 3-(2-aminophenyl)-3-oxopropanenitrile is a key transformation, often serving as a precursor for various heterocyclic compounds. A common method involves the reduction of the corresponding nitro compound, 3-(2-nitrophenyl)-3-oxopropanenitrile. This reduction is typically carried out using catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. The nitro precursor itself is synthesized by the nucleophilic acyl substitution of a methyl-2-nitrobenzoate with the anion of acetonitrile, generated by a strong base like n-butyllithium (nBuLi).

An alternative, one-pot method involves the reaction of 2-aminobenzonitrile (B23959) with nBuLi followed by the addition of acetonitrile.

Table 4: Preparation of 3-(2-Aminophenyl)-3-oxopropanenitrile Derivatives

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2-Nitrophenyl)-3-oxopropanenitrile | 10% Pd/C, H2 | 3-(2-Aminophenyl)-3-oxopropanenitrile | 50% | |

| Methyl-2-nitrobenzoate, Acetonitrile | n-Butyllithium | 3-(2-Nitrophenyl)-3-oxopropanenitrile | 55% | |

| 2-Aminobenzonitrile, Acetonitrile | n-Butyllithium | 3-(2-Aminophenyl)-3-oxopropanenitrile | Not specified |

Advanced Synthetic Techniques

Modern synthetic methods offer improvements in terms of reaction time, yield, and environmental impact. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of β-ketonitriles. utsa.edu For example, the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile (B1584734) with 2-chloro-N,N-diethylacetamide under microwave irradiation at 80°C for 40 minutes yielded 70% of the product, a significant improvement over the 8 hours of reflux required by conventional heating, which gave yields of only 10% to 64%.

Table 5: Comparison of Conventional vs. Advanced Synthetic Techniques

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with 2-chloro-N,N-diethylacetamide | 8 hours, 10-64% | 40 minutes, 70% | |

| General synthesis of β-ketonitriles from esters and nitriles | Varies | 10 minutes, 30-72% | utsa.edu |

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. numberanalytics.comijnrd.org This approach utilizes microwave radiation to directly and efficiently heat the reaction mixture, a process known as dielectric heating. nih.gov The key benefits include dramatic reductions in reaction times (from hours to minutes), increased product yields, improved reaction selectivity, and enhanced energy efficiency. numberanalytics.comchemicaljournals.com

The synthesis of β-ketonitriles is well-suited to microwave conditions. utsa.edu Research has demonstrated the successful synthesis of various β-ketonitriles by reacting esters with nitriles in the presence of a base, such as potassium tert-butoxide, under microwave irradiation. utsa.edu For instance, a study involving the synthesis of 24 different β-ketonitriles reported yields ranging from 30% to 72% within a short reaction time of ten minutes. utsa.edu While a specific MAOS protocol for this compound is not detailed in the reviewed literature, the application of this technology to analogous compounds is well-documented. For example, the synthesis of 3-(4-methoxyphenyl)-3-oxopropanenitrile under microwave irradiation significantly cuts down reaction time while maintaining or improving yield compared to conventional heating methods. This suggests that MAOS is a highly viable and efficient strategy for the preparation of this compound.

The general advantages of MAOS over conventional heating are summarized in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Heating Mechanism | Conduction/Convection (Slow, inefficient) | Dielectric Heating (Rapid, direct, efficient) nih.gov |

| Reaction Time | Hours to Days | Seconds to Minutes chemicaljournals.com |

| Energy Consumption | High | Low ijnrd.org |

| Yield | Variable, often lower | Often higher numberanalytics.com |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times chemicaljournals.com |

| Reproducibility | Can be difficult | Generally high chemicaljournals.com |

Transition-Metal-Catalyst-Free Synthetic Protocols

Growing environmental and economic concerns have spurred the development of synthetic methods that avoid the use of transition-metal catalysts, which can be costly and leave toxic residues. organic-chemistry.org Several effective transition-metal-free protocols for the synthesis of β-ketonitriles have been established. rsc.orgnih.gov

One prominent method involves the reaction of amides with acetonitrile in the presence of a strong, non-metallic base like Lithium bis(trimethylsilyl)amide (LiHMDS). rsc.orgdntb.gov.ua This protocol proceeds efficiently at room temperature and demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents to provide β-ketonitriles in good to excellent yields. rsc.orgbohrium.com In a specific example, the structurally similar compound 3-(2-Methoxyphenyl)-3-oxopropanenitrile was synthesized in 99% yield using this approach, highlighting its efficacy for this class of molecules. rsc.org

Another green and economically appealing transition-metal-free approach utilizes the base-promoted acylation of nitrile anions with esters. nih.gov Inexpensive bases such as potassium tert-butoxide (KOt-Bu) can effectively promote the reaction between an ester and acetonitrile under ambient conditions. nih.gov Historically, bases like sodium methoxide (B1231860) and sodium ethoxide were used for this type of transformation. nih.gov

The table below illustrates the versatility of the LiHMDS-mediated transition-metal-free synthesis of various β-ketonitriles from their corresponding amides.

| Entry | Amide Substrate | Product | Yield (%) |

| 1 | 2-Methoxy-N-phenyl-N-tosylbenzamide | 3-(2-Methoxyphenyl)-3-oxopropanenitrile | 99 rsc.org |

| 2 | N-phenyl-N-tosylbenzamide | 3-Oxo-3-phenylpropanenitrile | 96 rsc.org |

| 3 | 4-Chloro-N-phenyl-N-tosylbenzamide | 3-(4-Chlorophenyl)-3-oxopropanenitrile | 92 rsc.org |

| 4 | N-phenyl-N-tosylcyclohexanecarboxamide | 3-Cyclohexyl-3-oxopropionitrile | 75 rsc.org |

Pyrolytic Methods for 3-Oxoalkanenitrile Generation

Pyrolytic methods in organic synthesis represent another route for the generation of certain functional groups. These reactions typically involve high temperatures to induce molecular rearrangements or eliminations. Pyrolysis has been cited as a viable, though less commonly reported, method for the synthesis of 3-oxoalkanenitriles. nih.govresearchgate.net This approach stands alongside more conventional methods like the acylation of active nitriles and the reaction of α-haloketones with cyanide ions. nih.gov While the specific mechanisms and scope of pyrolytic generation of this compound are not extensively detailed in the surveyed literature, it is recognized as a distinct synthetic strategy for this class of compounds. nih.govresearchgate.net

This compound as a Key Synthetic Intermediate

The chemical structure of this compound, featuring a ketone, a nitrile, and an activated methylene (B1212753) group, makes it a highly versatile synthetic intermediate. nih.gov β-Ketonitriles are valuable building blocks used extensively in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. nih.govrsc.org They can participate in various chemical transformations, including cyclocondensation and Michael addition reactions, to construct diverse molecular scaffolds.

The utility of these intermediates is demonstrated in their conversion to a variety of heterocycles, which are prevalent in many biologically active compounds. researchgate.net For example, β-ketonitriles are common starting materials for synthesizing pyridines, pyrimidines, pyrazoles, and quinolones. rsc.org

Precursor Role in Complex Pharmaceutical Building Blocks

Pharmaceutical intermediates are the chemical compounds that form the foundational building blocks of Active Pharmaceutical Ingredients (APIs). sunfinelabs.com this compound, as a member of the β-ketonitrile family, serves as a precursor for more complex building blocks used in drug discovery and development. sunfinelabs.combasf.com

The synthesis of diaminopyrimidines, for example, can be achieved using β-ketonitrile intermediates. utsa.edu These diaminopyrimidine structures are of significant interest due to their potential as antiparasitic agents. utsa.edu Furthermore, research on the analogous compound 3-(4-Ethoxyphenyl)-3-oxopropanenitrile has shown it to be a key intermediate in the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives. Some of these derivatives exhibited significant anticancer activity against HeLa cells, demonstrating the role of β-ketonitriles in generating complex heterocyclic systems with potential therapeutic value. The ability to readily form various heterocyclic cores makes this compound a valuable precursor in the creation of libraries of compounds for screening and development of new pharmaceutical agents. mdpi.com

The table below summarizes some of the important heterocyclic systems that can be synthesized from β-ketonitrile precursors and their associated therapeutic applications.

| Heterocyclic System | Potential Therapeutic Application | Reference(s) |

| Pyrazolo[3,4-b]pyridines | Anticancer | |

| Diaminopyrimidines | Antiparasitic (e.g., Leishmaniasis) | utsa.edu |

| Pyrazoles | General Heterocyclic Synthesis | rsc.org |

| Pyrimidines | General Heterocyclic Synthesis | rsc.org |

| Quinolones | General Heterocyclic Synthesis | rsc.org |

| Thiazoles | General Heterocyclic Synthesis | at.ua |

Cyclization Reactions

The inherent functionality of this compound makes it an ideal precursor for various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. These transformations can proceed through either intramolecular pathways, where the molecule itself contains all the necessary components for ring closure, or through intermolecular processes involving external reagents.

Intramolecular Cyclization Pathways for Heterocycle Formation

Intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of fused heterocyclic systems. A notable example is the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones after acidic hydrolysis. chemtube3d.comnih.govlookchem.com While a direct intramolecular Thorpe-Ziegler reaction of this compound itself is not typical without a second nitrile group, derivatives of this compound can be designed to undergo such cyclizations.

Another significant intramolecular cyclization pathway involves the formation of quinolines. The synthesis of quinoline (B57606) derivatives can be achieved from ortho-aminoaryl aldehydes or ketones. wikipedia.orgnih.gov By analogy, a suitably functionalized derivative of this compound, for instance, by introducing a nitro group that can be reduced to an amine, could undergo intramolecular cyclization to furnish quinoline-based structures. The reaction of N-aryl glycine (B1666218) esters with alkynes, promoted by a Lewis acid and an oxidant, can also lead to quinoline-fused lactones through a dehydrogenative Povarov reaction. researchgate.net

Furthermore, the reaction of β-ketonitriles with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. nih.govmdpi.comkthmcollege.ac.inmdpi.comorganic-chemistry.org The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield the corresponding 5-amino-3-(2-ethoxyphenyl)pyrazole. This reaction proceeds via condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization of the resulting hydrazone onto the nitrile group.

Oxidative Cyclization Mediated by Transition Metal Salts

Transition metal salts are effective mediators for the oxidative cyclization of β-ketonitriles, providing access to a range of heterocyclic compounds. Copper and palladium catalysts are particularly noteworthy in this regard.

Copper-catalyzed oxidative cyclization reactions have been developed for the synthesis of various heterocycles. For instance, copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile can produce β-ketonitriles. mdpi.com More relevant to the cyclization of this compound, copper-catalyzed [2+3] cyclization of α-hydroxyl ketones with arylacetonitriles can lead to butenolides or oxazoles. organic-chemistry.org A copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones with β-ketoesters also affords trisubstituted furans. nih.gov Mechanistic studies of copper-catalyzed C-H oxidative cyclization of carboxylic acids suggest the involvement of a transient benzylic radical and redox cycling of the copper catalyst. rsc.orgatlasofscience.org

Palladium catalysis offers another powerful tool for oxidative cyclization. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to aza[3.1.0]bicycles. nih.govsemanticscholar.org Furthermore, palladium-catalyzed intramolecular cyclization of vinyl and aryl triflates has been studied to understand the regioselectivity of the β-hydride elimination step. nih.gov These methodologies, while not directly demonstrated on this compound, suggest its potential as a substrate in similar palladium-catalyzed oxidative cyclization strategies for the synthesis of complex heterocyclic frameworks.

Radical Reaction Pathways

The active methylene group in this compound is susceptible to one-electron oxidation, leading to the formation of a radical intermediate. This radical can then participate in a variety of addition and cyclization reactions, providing a powerful method for the construction of carbon-carbon and carbon-heteroatom bonds.

Manganese(III) Acetate-Mediated Radical Additions

Manganese(III) acetate (B1210297) is a widely used oxidant for generating radicals from β-dicarbonyl compounds, including β-ketonitriles. The reaction is initiated by the oxidation of the enol form of the ketonitrile by Mn(OAc)₃ to generate an α-cyano-α-carbonyl radical. This radical can then add to alkenes and other unsaturated systems. The resulting radical adduct can undergo further oxidation or other transformations to yield the final product.

Formation of Dihydrofuran Structures via Radical Processes

A significant application of the manganese(III) acetate-mediated radical generation from β-ketonitriles is the synthesis of dihydrofuran derivatives. The radical formed from this compound can add to an alkene, and the resulting adduct radical can undergo an intramolecular cyclization onto the carbonyl oxygen, followed by oxidation, to afford a dihydrofuran ring. The reaction of 3-oxopropanenitriles with various conjugated alkenes in the presence of manganese(III) acetate has been shown to produce a range of substituted 4,5-dihydrofuran-3-carbonitriles in moderate to good yields.

For example, the oxidative cyclization of 3-oxopropanenitriles with 2-thienyl substituted alkenes mediated by manganese(III) acetate leads to the formation of 4,5-dihydrofuran-3-carbonitriles. academie-sciences.fr This reaction demonstrates the regioselective addition of the radical to the double bond, followed by cyclization.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 2-[(E)-2-phenylvinyl]thiophene | 2-(4-Methoxyphenyl)-4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | 52 | academie-sciences.fr |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | 2-[(E)-2-phenylvinyl]thiophene | 2-(4-Chlorophenyl)-4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | 60 | academie-sciences.fr |

| 3-Oxo-3-phenylpropanenitrile | 2-(1-Phenylvinyl)thiophene | 2,4-Diphenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | 91 | academie-sciences.fr |

Condensation and Multi-Component Reactions

The reactivity of the carbonyl and active methylene groups in this compound makes it a valuable component in various condensation and multi-component reactions (MCRs) for the synthesis of a wide array of heterocyclic compounds.

A classic example is the Gewald reaction, which is a multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgumich.eduarkat-usa.org In this reaction, this compound can serve as the activated nitrile component, reacting with sulfur and an α-methylene carbonyl compound to produce highly substituted 2-aminothiophenes. The reaction typically proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. lookchem.comchemrxiv.org

The Hantzsch pyridine (B92270) synthesis is another important MCR that can potentially utilize β-ketonitriles. chemtube3d.comnih.govwikipedia.orgorganic-chemistry.orgcem.de This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate to form dihydropyridines, which can then be oxidized to pyridines. While the classic Hantzsch synthesis uses β-keto esters, modifications using β-ketonitriles have been explored for the synthesis of substituted pyridines. nih.govillinois.edursc.orgresearchgate.net

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.orgnih.govresearchgate.netresearchgate.netmercer.edu The use of this compound as the β-dicarbonyl component in a Biginelli-type reaction could lead to the formation of pyrimidine (B1678525) derivatives bearing the 2-ethoxyphenyl substituent.

Furthermore, this compound can participate in MCRs for the synthesis of other heterocyclic systems. For instance, three-component reactions of aromatic aldehydes, malononitrile (B47326), and a C-H activated compound like this compound can lead to the formation of highly substituted pyridines and pyrans. academie-sciences.frresearchgate.netnih.govnih.govresearchgate.netresearchgate.net These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps.

| Reaction Type | Reactants | Product Heterocycle | Reference |

| Gewald Reaction | 3-Oxopropanenitrile, Carbonyl Compound, Sulfur | 2-Aminothiophene | organic-chemistry.orgumich.eduarkat-usa.org |

| Hantzsch Synthesis | β-Ketonitrile, Aldehyde, Ammonia source | Pyridine | chemtube3d.comwikipedia.orgorganic-chemistry.org |

| Biginelli Reaction | β-Ketonitrile, Aldehyde, Urea/Thiourea | Dihydropyrimidinone | wikipedia.orgnih.govresearchgate.net |

| Multi-component | 3-Oxopropanenitrile, Aldehyde, Malononitrile | Pyran | nih.govnih.govresearchgate.net |

Knoevenagel Condensation Derivatives

The Knoevenagel condensation is a cornerstone reaction for β-ketonitriles like this compound. This reaction involves the nucleophilic addition of a compound with an active methylene group—in this case, the C2 carbon of the propanenitrile backbone—to a carbonyl compound, typically an aldehyde or ketone, followed by a dehydration step. The reaction is usually catalyzed by a weak base.

The high acidity of the methylene protons in this compound, situated between the electron-withdrawing ketone and nitrile groups, facilitates its deprotonation and subsequent condensation with various aldehydes. This leads to the formation of α,β-unsaturated systems, which are themselves important intermediates in organic synthesis. For instance, the reaction with aromatic aldehydes can yield highly conjugated products.

A general scheme for the Knoevenagel condensation of this compound is presented below:

Scheme 1: General Knoevenagel Condensation

While specific studies on this compound are limited, research on analogous 3-oxoalkanenitriles demonstrates the broad applicability of this reaction. For example, related β-ketonitriles readily undergo condensation with 4-fluorobenzaldehyde. The resulting arylidene derivatives are valuable in the synthesis of diverse heterocyclic structures.

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Product Type |

| This compound | Aromatic Aldehyde | Piperidine, etc. | 2-Aryl-1-(2-ethoxyphenyl)-3-cyanoprop-2-en-1-one |

| This compound | Aliphatic Aldehyde | Weak Base | 1-(2-Ethoxyphenyl)-3-cyanoalk-2-en-1-one |

Table 1: Representative Knoevenagel Condensation Reactions

Multi-Component Domino Reactions (MDRs) for Heterocycle Synthesis

Multi-component domino reactions (MDRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot, where subsequent reactions occur on the in situ-generated intermediates. This compound is an ideal substrate for such reactions due to its multiple reactive sites. These reactions are particularly powerful for the synthesis of substituted heterocycles.

For example, 3-oxoalkanenitriles are known to participate in MDRs for the synthesis of highly substituted pyridines. A common approach involves the reaction of the β-ketonitrile with an enamine and an amine source, which proceeds through a series of condensation and cyclization steps to build the pyridine ring. Similarly, pyran derivatives can be synthesized through MDRs involving an aldehyde, malononitrile, and a β-dicarbonyl compound, where the β-ketonitrile can play a similar role.

| Heterocycle | Reactants | General Conditions |

| Substituted Pyridines | This compound, Aldehyde, Malononitrile, Ammonium Acetate | Reflux in solvent (e.g., ethanol) |

| Fused Pyrans | This compound, Aldehyde, Active Methylene Compound | Base or acid catalysis |

Table 2: Examples of Multi-Component Domino Reactions for Heterocycle Synthesis

Novel Rearrangement Processes

The chemistry of 3-oxoalkanenitriles is also characterized by novel rearrangement reactions that provide pathways to complex molecular architectures that might be difficult to access through conventional methods.

Transformations Leading to Substituted Pyridines and Pyrans

Unexpected rearrangements have also been instrumental in the synthesis of substituted pyridines and pyrans from 3-oxoalkanenitriles. The reaction of 3-oxoalkanenitriles with ethyl acetoacetate (B1235776) has been found to produce 2-oxopyran-3-carbonitriles through a pathway involving a surprising rearrangement. Similarly, condensation with acetylacetone (B45752) in the presence of ammonium acetate can lead to the formation of pyridine-3-carbonitriles. These transformations underscore the rich and sometimes non-intuitive chemistry of 3-oxoalkanenitriles, providing efficient routes to valuable heterocyclic scaffolds.

| Starting Material | Reagent | Product |

| 3-Oxoalkanenitrile | Ethyl Acetoacetate | 2-Oxopyran-3-carbonitrile |

| 3-Oxoalkanenitrile | Acetylacetone, Ammonium Acetate | Pyridine-3-carbonitrile |

Table 3: Rearrangement-Based Syntheses of Heterocycles

Other Functional Group Transformations

Beyond condensation and rearrangement reactions, the distinct functional groups of this compound—the ketone, the nitrile, and the active methylene group—can undergo a variety of transformations with nucleophilic and electrophilic reagents.

Reactions with Nucleophiles and Electrophiles

The carbonyl carbon of the ketone group in this compound is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents. The active methylene group, as discussed in the context of the Knoevenagel condensation, is readily deprotonated to form a nucleophilic carbanion. This carbanion can react with a wide range of electrophiles, such as alkyl halides, leading to C-alkylation at the C2 position.

The nitrile group can also participate in reactions. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to a primary amine.

Electrophilic attack can occur on the oxygen of the enolate form of the molecule, leading to O-acylation or O-alkylation products under specific conditions. Furthermore, the ethoxyphenyl ring can undergo electrophilic aromatic substitution, although the specific directing effects of the 3-oxopropanenitrile substituent would influence the regioselectivity of such reactions.

| Functional Group | Reagent Type | Potential Product |

| Ketone | Nucleophile (e.g., NaBH₄) | Secondary Alcohol |

| Active Methylene | Electrophile (e.g., Alkyl Halide) | C-Alkylated Derivative |

| Nitrile | Nucleophile (e.g., H₂O/H⁺) | Carboxylic Acid/Amide |

| Enolate | Electrophile (e.g., Acyl Chloride) | O-Acylated Enol Ether |

| Phenyl Ring | Electrophile (e.g., HNO₃/H₂SO₄) | Nitrated Aromatic Derivative |

Table 4: Reactivity with Nucleophiles and Electrophiles

Reactivity and Transformational Chemistry of 3 2 Ethoxyphenyl 3 Oxopropanenitrile

Carbon-Sulfur Bond Reactivity

The reactivity of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile towards sulfur-based reagents is prominently demonstrated in its participation in the Gewald reaction, a versatile and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netorganic-chemistry.orglookchem.comumich.edu This multicomponent reaction typically involves the condensation of a ketone with an activated methylene (B1212753) group, elemental sulfur, and an α-cyanoester or related compound, often facilitated by a basic catalyst. organic-chemistry.orglookchem.com For this compound, its α-ketonitrile functionality makes it an ideal substrate for this transformation, leading to the formation of a thiophene (B33073) ring with an amino group at the C2 position and the 2-ethoxyphenyl moiety at the C4 position.

The Gewald reaction involving this compound proceeds by reacting it with elemental sulfur and an active methylene nitrile, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.net The reaction is typically carried out in a polar solvent like ethanol (B145695) and is promoted by an organic base, most commonly triethylamine (B128534) or piperidine. researchgate.netnih.gov

The general mechanism commences with a Knoevenagel condensation between the ketone carbonyl of this compound and the active methylene compound, although the exact sequence of all steps is still a subject of detailed study. organic-chemistry.org This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. researchgate.net The use of different active methylene compounds allows for the introduction of various substituents at the C3 position of the resulting thiophene. For instance, the use of malononitrile introduces a cyano group, while ethyl cyanoacetate results in an ethoxycarbonyl group at this position. researchgate.net

The resulting 2-aminothiophene derivatives are valuable intermediates in medicinal chemistry and materials science due to their diverse biological activities and utility as building blocks for more complex heterocyclic systems. researchgate.netnih.gov The reaction conditions can be optimized to improve yields and facilitate product isolation, with some methodologies employing green chemistry principles such as ball-milling or the use of water as a solvent to create more environmentally benign processes. lookchem.comsciforum.net

Below is a representative data table illustrating the Gewald reaction with this compound based on established protocols for analogous substrates. researchgate.net

Interactive Data Table: Gewald Reaction of this compound

| Reactant 1 | Reactant 2 | Reagent | Catalyst/Base | Solvent | Product |

| This compound | Malononitrile | Elemental Sulfur | Triethylamine | Ethanol | 2-Amino-3-cyano-4-(2-ethoxyphenyl)thiophene |

| This compound | Ethyl cyanoacetate | Elemental Sulfur | Triethylamine | Ethanol | Ethyl 2-amino-4-(2-ethoxyphenyl)thiophene-3-carboxylate |

| This compound | Malononitrile | Elemental Sulfur | Piperidine | Ethanol | 2-Amino-3-cyano-4-(2-ethoxyphenyl)thiophene |

| This compound | Ethyl cyanoacetate | Elemental Sulfur | Piperidine | Ethanol | Ethyl 2-amino-4-(2-ethoxyphenyl)thiophene-3-carboxylate |

Derivatization Strategies and Advanced Synthetic Applications

Chemical Derivatization for Enhanced Analytical Utility

Chemical derivatization is a technique used to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for gas chromatography (GC) or better detectability for high-performance liquid chromatography (HPLC). sigmaaldrich.comgreyhoundchrom.compsu.eduresearchgate.net

While β-ketonitriles are highly reactive, the use of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile specifically as a derivatization reagent for the analytical detection of other molecules is not extensively documented in the reviewed scientific literature. Typically, derivatization agents are designed to react with specific functional groups (like amines, carboxyls, or carbonyls) to attach a tag that is easily detectable by spectroscopic or chromatographic methods. ddtjournal.comnih.gov For example, reagents like 2,4-dinitrophenylhydrazine (B122626) are used for carbonyl compounds, and others are developed to introduce fluorescent tags. greyhoundchrom.comddtjournal.com

Theoretically, the active methylene (B1212753) group in this compound could be employed in reactions, such as Knoevenagel condensations, with other aldehydes or ketones. However, this application is primarily synthetic rather than for analytical derivatization. The primary role of this compound in the literature is as a precursor or building block, not as an analytical tool for modifying other analytes. nih.govutsa.edu

Role as Synthetic Building Blocks for Diverse Heterocycles

The most significant application of this compound is its role as a versatile precursor for the synthesis of heterocyclic compounds. nih.gov The 1,3-dicarbonyl-like reactivity, combined with the nitrile group, allows for cyclization reactions with a variety of dinucleophiles to form five- and six-membered rings.

β-Ketonitriles are well-established starting materials for producing a wide range of biologically active heterocycles. nih.gov The presence of three distinct reactive sites—the electrophilic ketone carbonyl, the nucleophilic α-carbon, and the electrophilic nitrile carbon (after potential activation or hydrolysis)—allows for the construction of heteroaromatic rings bearing multiple functional groups. This multifunctionality is crucial in medicinal chemistry for fine-tuning the biological activity of a molecule.

The reactivity of this compound is well-suited for constructing nitrogen-containing heterocycles.

Nicotinonitriles (Substituted Pyridines): A common route to highly substituted 2-aminonicotinonitriles involves a multicomponent reaction. For instance, a β-ketonitrile can react with an aldehyde and an ammonium (B1175870) source (like ammonium acetate) in a condensation reaction to yield a dihydropyridine, which then oxidizes to the final aromatic nicotinonitrile. The 2-ethoxyphenyl group from the starting material would be located at one of the substituent positions on the pyridine (B92270) ring.

Pyrazoloquinolines: These fused heterocyclic systems can be synthesized from appropriate quinoline (B57606) precursors. koreascience.kr A plausible route involving a β-ketonitrile like this compound would be its reaction with a hydrazine (B178648) derivative. The reaction would typically proceed via condensation of the hydrazine with the ketone carbonyl, followed by cyclization involving the nitrile group to form a pyrazole (B372694) ring fused to another system. For example, reacting a β-ketonitrile with 5-aminopyrazoles can lead to pyrazolo[1,5-a]pyrimidines, demonstrating the general reactivity pattern for forming fused pyrazole systems. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Hydrazine derivative | Pyrazole | Acid or base catalysis |

| This compound | Aldehyde, Ammonium Acetate (B1210297) | Nicotinonitrile | Reflux in alcohol |

| This compound | 5-Aminopyrazole | Pyrazolopyrimidine | Reflux in alcohol |

This table illustrates potential synthetic routes to nitrogen-containing heterocycles based on the known reactivity of β-ketonitriles.

The synthesis of oxygen-containing heterocycles is another key application of this building block.

Benzofurans: While direct cyclization is not straightforward, a common strategy for benzofuran (B130515) synthesis involves the intramolecular cyclization of α-phenoxy ketones. A synthetic sequence could involve the cleavage of the ethyl ether in this compound to yield the corresponding phenol, 3-(2-hydroxyphenyl)-3-oxopropanenitrile. This intermediate could then undergo intramolecular cyclization reactions to form a substituted aminobenzofuran.

Dihydrofurans and other Furans: The active methylene group can participate in reactions to form furan (B31954) rings. A notable reaction is the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of dinitriles to form cyclic enamines, which can be hydrolyzed to cyclic ketones. wikipedia.orgbuchler-gmbh.comsynarchive.com By analogy, if this compound is first reacted with an α-halo ether to introduce a second nitrile-containing chain, an intramolecular cyclization could potentially lead to a highly substituted dihydrofuran ring. A recent review highlights the reaction of β-ketonitriles with 2-hydroxy-malononitrile to produce substituted furo[2,3-b]furans. nih.gov

Application in Complex Molecular Architectures

Beyond simple heterocycles, this compound is a valuable starting material for assembling complex molecular architectures, often through multicomponent reactions (MCRs). frontiersin.orgnih.gov MCRs allow for the construction of complex products in a single step from three or more reactants, which is an efficient and atom-economical approach.

A key reaction is the Michael addition, where the carbanion generated from the active methylene group of the β-ketonitrile adds to an α,β-unsaturated carbonyl compound (a chalcone). informahealthcare.com For instance, a three-component reaction between an acetophenone (B1666503), an aromatic aldehyde, and malononitrile (B47326) can produce complex acyclic structures that serve as precursors for more elaborate molecules. informahealthcare.com The use of this compound in such a sequence would introduce the 2-ethoxyphenylbenzoyl moiety into a larger molecular framework, which could then be further elaborated. This strategy is fundamental in building libraries of compounds for drug discovery.

| Reaction Type | Reactants | Product | Significance |

| Multicomponent Reaction (MCR) | Aldehyde, Malononitrile, Barbituric Acid | Pyrano[2,3-d]-pyrimidinone | Access to biologically active scaffolds. frontiersin.org |

| Michael Addition MCR | Acetophenone, Aldehyde, Malononitrile | 2-(3-Oxo-1,3-diarylpropyl)malononitrile | Creates complex acyclic precursors with new chiral centers. informahealthcare.com |

| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Isocyanide, Amidine | Imidazo[1,2-a]pyrazine | Rapid assembly of fused heterocyclic systems. rug.nl |

This table showcases examples of multicomponent reactions where β-ketonitrile-type reactivity is central to building molecular complexity.

Mechanistic Investigations of Reactions Involving 3 2 Ethoxyphenyl 3 Oxopropanenitrile Analogues

Elucidation of Reaction Pathways and Intermediates

The reactivity of 3-oxopropanenitrile (B1221605) analogues is diverse, often proceeding through complex pathways involving multiple steps and transient intermediates. The elucidation of these pathways is fundamental to optimizing reaction conditions and achieving desired product selectivity.

One common pathway involves the initial activation of the β-ketonitrile, which can then participate in cascade reactions. For example, in the synthesis of highly substituted pyridines, β-ketonitriles undergo cascade nucleophilic addition reactions with 1,2,3-triazines. rsc.org Similarly, the synthesis of cyanocarbazoles from indolyl alkynyl ketones and β-ketonitriles is promoted by Cs₂CO₃ and catalyzed by FeBr₂, involving a C-C σ-bond activation of the β-ketonitrile. rsc.org

Multi-component reactions often proceed through a sequence of well-defined steps. The synthesis of multi-substituted 4,5-dihydrofurans, for instance, follows a convergence condensation-Michael addition-O-cyclization process, resulting in the formation of two new C-C bonds and one C-O bond in a single operation. rsc.org Another example is the three-component synthesis of 3-cyanopyrroles from α-hydroxyketones, β-ketonitriles, and primary amines, which proceeds through a mechanism involving condensation, addition, and cyclization steps. rsc.org

The formation of intermediates is a key aspect of these reaction pathways. In the synthesis of 2-aminopyrimidine (B69317) carbonitriles, a Friedlander-type reaction mechanism is proposed where a catalyst activates the carbonyl group of an aldehyde, which then condenses with guanidine (B92328) to form an initial intermediate. rsc.org This intermediate subsequently reacts with the β-ketonitrile to yield the final product.

The table below summarizes various reaction pathways involving β-ketonitrile analogues and the key mechanistic steps or intermediates identified.

| Reaction Type | Reactants | Product Class | Key Mechanistic Steps / Intermediates | Reference |

|---|---|---|---|---|

| Cascade Nucleophilic Addition | β-Ketonitriles, 1,2,3-Triazines | Substituted Pyridines | Initial nucleophilic attack followed by cascade annulation. | rsc.org |

| Michael Addition-Cyclization | β-Ketonitriles, Conjugated Dienes | Dihydrofurans | Convergence condensation, Michael addition, O-cyclization. | rsc.org |

| Three-Component Reaction | α-Hydroxyketones, β-Ketonitriles, Primary Amines | 3-Cyanopyrroles | Condensation, addition, and cyclization sequence. | rsc.org |

| Friedlander-type Reaction | Aldehydes, Guanidines, β-Ketonitriles | 2-Aminopyrimidine Carbonitriles | Formation of a condensation intermediate from aldehyde and guanidine. | rsc.org |

| Redox-Neutral Annulation | β-Ketonitriles, Sulfoxonium Ylides | Functionalized Cyclopropanes | Cascade activation of β-ketonitrile and subsequent annulation. | rsc.org |

Mechanistic Studies of Radical Cyclization Processes

Radical cyclization reactions offer a powerful method for constructing cyclic systems and are characterized by their high speed and selectivity. wikipedia.org These transformations typically proceed through three main stages: selective generation of a radical, an intramolecular cyclization step, and conversion of the resulting cyclized radical into the final product. wikipedia.org

For analogues of 3-(2-ethoxyphenyl)-3-oxopropanenitrile, oxidative radical cyclization is a notable pathway. Reagents like manganese(III) acetate (B1210297) can mediate the cyclization of 3-oxopropanenitriles with conjugated alkenes. The mechanism involves the generation of a carbon-centered radical from the β-ketonitrile. This radical then adds to the unsaturated system of the alkene, which is followed by oxidation and subsequent ring closure to form products such as 4,5-dihydrofuran-3-carbonitriles.

More advanced photoredox catalysis has also been applied to related systems like β-ketoesters. nih.gov In these mechanisms, a photoredox catalyst facilitates the formation of a resonance-stabilized radical species. nih.gov This radical then undergoes an intramolecular alkylation, for example with a styrene (B11656) group, to generate a stabilized benzylic radical, which is then further converted to the final cyclized product. nih.gov The stereoselectivity of such radical cyclization reactions is often influenced by steric and stereoelectronic effects of substituents on the substrate. nih.gov

Key features of radical cyclization mechanisms include:

Radical Generation: Can be achieved using metal oxidants (e.g., Mn(OAc)₃) or through photoredox catalysis. nih.gov

Cyclization Step: An intramolecular attack of the generated radical onto a multiple bond (e.g., an alkene). wikipedia.org This step is typically very rapid and selective for the formation of 5- or 6-membered rings. wikipedia.org

Quenching: The cyclized radical is converted to the final product through various means, such as reaction with a radical scavenger, fragmentation, or an electron-transfer process. wikipedia.org

Because radical intermediates are uncharged, these reactions often tolerate a wide range of functional groups and can be performed under mild conditions, offering an advantage over many polar processes. wikipedia.org

Understanding Multi-Component Domino Reaction Mechanisms

Multi-component reactions (MCRs), in which three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. nih.govinformahealthcare.com These reactions often proceed via a domino or cascade mechanism, where the first reaction step generates an intermediate that subsequently participates in further transformations.

Analogues of this compound are valuable substrates in such reactions. A three-component domino reaction for the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives has been developed using acetophenone (B1666503) derivatives, various aromatic aldehydes, and malononitrile (B47326). informahealthcare.com A proposed mechanism for a related reaction suggests the initial formation of a chalcone (B49325) from the acetophenone and aldehyde. informahealthcare.com Subsequently, a malononitrile radical, generated by an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), adds to the β-carbon of the chalcone in a Michael-type addition. informahealthcare.com The resulting radical intermediate is then trapped to form the final product. informahealthcare.com

Another example is the synthesis of highly functionalized 4H-pyran derivatives. The mechanism involves a base-catalyzed or chiral thiourea-catalyzed Mannich-type reaction followed by a regioselective copper-catalyzed ring-closing reaction. rsc.org This sequence demonstrates the power of domino reactions to orchestrate multiple bond-forming events with high control.

The table below outlines different MCRs involving β-ketonitrile analogues and their proposed mechanistic sequences.

| Product Type | Number of Components | Mechanistic Sequence | Reference |

|---|---|---|---|

| Dioxopropanes | 3 | Michael addition followed by two intramolecular cyclization processes. | rsc.org |

| 4H-Pyran derivatives | 3 | Mannich-type reaction followed by a 6-endo-dig copper-catalyzed ring-closing. | rsc.org |

| 2-(3-Oxo-1,3-diarylpropyl)malononitriles | 3 | Aldol condensation to form a chalcone, followed by radical Michael addition of malononitrile. | informahealthcare.com |

| 3-Cyanopyrroles | 3 | Condensation of α-hydroxyketone and primary amine, followed by reaction with β-ketonitrile. | rsc.org |

Analysis of Base-Induced Cleavage Mechanisms

While often used to deprotonate the acidic α-carbon for subsequent reactions, strong bases can also induce the cleavage of C-C or C-CN bonds in β-dicarbonyl and related compounds under certain conditions. The mechanism of such cleavage reactions has been investigated, particularly in analogous systems.

Computational studies on the base-catalyzed cleavage of β-O-4 ether linkages in lignin (B12514952) models provide significant insight into mechanistically related processes. nih.govfrontiersin.org These studies show that the cleavage can proceed via a pathway where a hydroxide (B78521) ion deprotonates the α-carbon, which in turn promotes the cleavage of the adjacent C-O bond. nih.govfrontiersin.org The process often involves the formation of a six-membered transition state that includes the cation from the base. nih.govfrontiersin.org

For β-ketonitriles, a similar mechanism can be postulated. A strong base can deprotonate the α-carbon, forming an enolate. Depending on the reaction conditions and the structure of the substrate, this can lead to a retro-Claisen type condensation, cleaving the C-C bond between the carbonyl carbon and the α-carbon.

Furthermore, base-induced C-CN bond cleavage has also been reported. rsc.org A proposed mechanism involves the formation of intermediate complexes that facilitate the cleavage of the typically robust carbon-nitrile bond. rsc.org While the specific substrates differ, the fundamental principle of base-promoted bond activation and cleavage is applicable. The side-chain β-C-C bond cleavage in aromatic radical cations has also been studied, representing another potential cleavage pathway under oxidative conditions. cmu.edu

Spectroscopic and Computational Approaches to Mechanistic Understanding

A deep understanding of reaction mechanisms relies heavily on a combination of spectroscopic and computational techniques to identify transient species and map out potential energy surfaces.

Spectroscopic Methods: Spectroscopic techniques are invaluable for identifying intermediates and products, thereby providing experimental evidence for proposed reaction pathways.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing reaction intermediates in solution. nih.gov For example, it has been used to demonstrate the partitioning of reactants into different phases and to observe the appearance of products in real-time, providing crucial insights into multiphase reaction mechanisms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the final products of reactions involving 3-oxopropanenitrile analogues. nih.gov In some cases, in-situ NMR can be used to monitor reaction progress and detect stable intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the conversion of functional groups, such as the disappearance of the nitrile (C≡N) or carbonyl (C=O) stretch of the starting material and the appearance of new bands corresponding to the product. nih.gov

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for elucidating complex reaction mechanisms at the molecular level. mdpi.comrsc.org

Mechanism Elucidation: DFT calculations can be used to map the entire reaction pathway, including transition states and intermediates. nih.govnih.gov This allows for the differentiation between competing mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. nih.govmdpi.com For instance, computational studies have been used to determine that certain [3+2] cycloadditions proceed through a one-step, asynchronous mechanism rather than a stepwise, zwitterionic pathway. nih.gov

Energetics and Kinetics: Calculations provide the relative free energies of reactants, intermediates, transition states, and products. nih.gov This information helps to determine the thermodynamic feasibility and kinetic barriers of different reaction channels, explaining the observed product distribution. nih.govmdpi.com

Understanding Reactivity: Computational methods help to rationalize observed selectivity (e.g., regioselectivity or stereoselectivity) by analyzing the electronic structure of reactants and the geometry of transition states. nih.govmdpi.com

The synergy between these experimental and theoretical approaches provides a comprehensive picture of the reaction mechanism, enabling chemists to understand, control, and innovate in the synthesis of complex molecules from this compound analogues. osu.edu

Spectroscopic and Advanced Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive analytical method used to identify the functional groups present in a molecule by probing its vibrational energy levels.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorption of specific frequencies of IR radiation corresponds to the excitation of specific vibrational modes of the molecule's bonds. The FTIR spectrum of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Based on the structure of this compound, the following table outlines the expected characteristic FTIR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2260 - 2220 |

| C=O (Ketone) | Stretching | 1715 - 1680 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Ether) | Symmetric Stretching | 1075 - 1020 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1475 |

| C-H (Aliphatic, -CH₂) | Stretching | 2980 - 2850 |

Note: The data in this table is predicted based on established correlation charts for FTIR spectroscopy and has not been experimentally verified for this compound.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar and symmetric bonds. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring and the nitrile group.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could be employed to study its interaction with metallic surfaces and to obtain high-quality spectra from minute sample quantities.

The following table presents the expected prominent Raman shifts for this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2260 - 2220 |

| C=C (Aromatic) | Ring Breathing | ~1600, ~1000 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

Note: The data in this table is predicted based on typical Raman shifts for the specified functional groups and has not been experimentally confirmed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the methylene (B1212753) protons adjacent to the nitrile and carbonyl groups.

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for this compound.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 6.9 - 7.8 | Multiplet (m) | 4H |

| -O-CH₂-CH₃ (Ethoxy) | 4.0 - 4.2 | Quartet (q) | 2H |

| -CH₂-CN (Methylene) | 3.8 - 4.0 | Singlet (s) | 2H |

| -O-CH₂-CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet (t) | 3H |

Note: The data in this table is a prediction based on standard ¹H NMR chemical shift values and coupling patterns. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound would display signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the ethoxy carbons, and the methylene carbon.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 185 - 195 |

| C≡N (Nitrile) | 115 - 120 |

| Aromatic C-O | 155 - 160 |

| Aromatic C | 110 - 135 |

| -O-CH₂-CH₃ (Ethoxy) | 60 - 70 |

| -CH₂-CN (Methylene) | 25 - 35 |

| -O-CH₂-CH₃ (Ethoxy) | 10 - 20 |

Note: The data in this table is an estimation based on typical ¹³C NMR chemical shifts and has not been experimentally determined for this specific compound.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques provide further structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to identify adjacent protons in the molecule. For this compound, this would confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations between the methylene protons (-CH₂-CN) and the carbonyl carbon (C=O) would be expected.

These advanced NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol, and then introduced into the mass spectrometer. The sample is nebulized and subjected to a high voltage, which generates charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, one would expect to observe a prominent ion corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₁NO₂, the exact mass of the neutral molecule is approximately 189.0790 g/mol . Therefore, the expected m/z value for the protonated species would be around 190.0868. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), might also be detected at higher m/z values.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound. Using an instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer, the mass of the ions can be measured with a precision of a few parts per million (ppm).

For this compound, an HRMS analysis would be able to distinguish the experimental mass of the [M+H]⁺ ion from that of other ions with the same nominal mass but different elemental compositions. The precise mass measurement would provide strong evidence for the molecular formula C₁₁H₁₁NO₂.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the ion of interest (e.g., the [M+H]⁺ ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide insights into the molecule's structure. Expected fragmentation pathways for this compound could involve the loss of the ethoxy group, the cyano group, or cleavage of the bond between the carbonyl group and the aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) | Technique | Information Provided |

| [M+H]⁺ | ~190.0868 | ESI-MS, HRMS | Molecular weight confirmation |

| [M+Na]⁺ | ~212.0687 | ESI-MS | Adduct formation |

| Fragment Ions | Variable | MS/MS | Structural elucidation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

To perform a single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a high-quality single crystal of the compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to determine the electron density distribution within the unit cell, which in turn allows for the determination of the atomic positions.

The data obtained from an SC-XRD experiment would provide a definitive confirmation of the molecular structure of this compound. It would reveal the planarity of the aromatic ring, the conformation of the ethoxy group, and the geometry of the oxopropanenitrile side chain. Furthermore, the analysis of the crystal packing would provide insights into the nature and strength of intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Bond Lengths | C=O, C≡N, C-O, C-C |

| Key Bond Angles | Angles around the carbonyl carbon and the aromatic ring |

| Intermolecular Interactions | Presence of hydrogen bonds, π-stacking, etc. |

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are used to study the interaction of electromagnetic radiation with a molecule, providing information about its electronic structure and properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε).

The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π → π* and n → π* electronic transitions. The presence of the conjugated system, including the aromatic ring and the carbonyl group, would likely result in strong absorptions in the UV region. The position and intensity of these bands can be influenced by the solvent polarity. For instance, a more polar solvent might cause a shift in the λₘₐₓ of the n → π* transition. The presence of the ethoxy group on the phenyl ring may also influence the absorption spectrum compared to an unsubstituted phenyl ring.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ Range (nm) | Solvent |

| π → π | ~240-280 | Ethanol (B145695) |

| n → π | ~300-340 | Hexane |

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a critical tool for examining the emission properties of molecules. This technique provides insights into the electronic transitions and the excited state behavior of this compound. While specific experimental data on the fluorescence of this compound is not extensively detailed in publicly available literature, the general principles of the technique allow for a theoretical understanding of its potential emission characteristics.

The process involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The resulting spectrum can reveal information about the molecule's quantum yield, fluorescence lifetime, and sensitivity to its local environment. For a compound like this compound, the presence of the aromatic ethoxyphenyl group and the oxopropanenitrile moiety would be expected to give rise to characteristic fluorescence behavior.

Table 1: Hypothetical Fluorescence Characteristics of this compound (Note: The following data is illustrative and based on the expected behavior of similar organic molecules, as specific experimental data for this compound is not available.)

| Parameter | Value |

| Excitation Wavelength (λex) | ~320 nm |

| Emission Wavelength (λem) | ~400 nm |

| Quantum Yield (ΦF) | ~0.2 |

| Stokes Shift | ~80 nm |

Elemental and Surface Analysis Techniques

To understand the elemental makeup and surface chemistry of this compound, several advanced analytical techniques are employed.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound (C₁₁H₁₁NO₂), XPS would be used to confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) and to determine their chemical states. For instance, the C 1s spectrum could be deconvoluted to identify carbons in different chemical environments, such as the aromatic ring, the ethoxy group, the carbonyl group, and the nitrile group. Similarly, the O 1s spectrum would distinguish between the oxygen in the ethoxy and carbonyl groups, and the N 1s spectrum would confirm the nitrile group.

Table 2: Expected Core-Level Binding Energies from XPS for this compound (Note: These are approximate binding energy ranges for the functional groups present in the molecule. Actual values would be determined experimentally.)

| Element | Core Level | Functional Group | Approximate Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (Aromatic) | 284.8 |

| C-O (Ethoxy) | 286.5 | ||

| C=O (Carbonyl) | 288.0 | ||

| C≡N (Nitrile) | 287.0 | ||

| Oxygen | O 1s | C-O (Ethoxy) | 533.0 |

| C=O (Carbonyl) | 531.5 | ||

| Nitrogen | N 1s | C≡N (Nitrile) | 399.0 |

X-ray Fluorescence (XRF) and Energy-Dispersive X-ray (EDS) Analysis

X-ray Fluorescence (XRF) and Energy-Dispersive X-ray (EDS) are non-destructive analytical techniques used to determine the elemental composition of materials. mdpi.com Both techniques rely on the principle that when a sample is excited by a primary X-ray source (in XRF) or an electron beam (in EDS), it emits characteristic secondary X-rays that are unique to each element.

These methods are highly effective for identifying the elemental constituents of a sample and their relative proportions. In the context of this compound, both XRF and EDS would be expected to detect the presence of carbon, nitrogen, and oxygen. These techniques are particularly useful for confirming the purity of a synthesized sample and for detecting any inorganic impurities. While XRF is typically used for bulk analysis, EDS, often coupled with scanning electron microscopy (SEM), can provide elemental mapping of a sample's surface.

Table 3: Expected Elemental Composition from XRF/EDS for this compound

| Element | Atomic Symbol | Theoretical Atomic % |

| Carbon | C | 73.33% |

| Hydrogen | H | - |

| Nitrogen | N | 6.67% |

| Oxygen | O | 20.00% |

| (Note: Hydrogen is not detectable by standard XRF/EDS techniques. Percentages are calculated based on the molecular formula C₁₁H₁₁NO₂ and exclude hydrogen.) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemical research, enabling the determination of a molecule's electronic structure and the prediction of its reactivity. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) stands as a principal method in computational chemistry, balancing accuracy with computational cost. jrrset.com It is particularly effective for studying organic molecules. DFT calculations are used to model the ground-state electronic density of a molecule to derive its energy and other properties. jrrset.comepstem.net For 3-(2-Ethoxyphenyl)-3-oxopropanenitrile, DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Compute properties such as dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which reveal the molecule's polarity and regions of high or low electron density. ejosat.com.tr

Model Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which aids in the characterization and identification of the compound by correlating theoretical frequencies with experimental data. epstem.net